molecular formula C12H9ClN4 B13870452 6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B13870452
M. Wt: 244.68 g/mol
InChI Key: VLXTWNNCEWUIFA-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines

Preparation Methods

The synthesis of 6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile with hydrazine hydrate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired triazolopyridazine compound .

Chemical Reactions Analysis

6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exhibiting anticancer properties. Additionally, it can interact with microbial cell membranes, leading to its antimicrobial effects .

Comparison with Similar Compounds

6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse pharmacological activities and are used in drug design and development.

    1,2,4-Triazolo[4,3-a]pyrazines: Known for their inhibitory activities toward specific kinases, these compounds are studied for their potential use in cancer therapy.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds are known for their antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for various applications.

Properties

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

6-chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C12H9ClN4/c1-8-14-15-11-7-10(12(13)16-17(8)11)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

VLXTWNNCEWUIFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C(=C2)C3=CC=CC=C3)Cl

Origin of Product

United States

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